Cas no 785807-06-9 (OARAGBOCQAZZPY-TYDWOXHJSA-N)

OARAGBOCQAZZPY-TYDWOXHJSA-N 化学的及び物理的性質
名前と識別子
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- OARAGBOCQAZZPY-TYDWOXHJSA-N
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- インチ: 1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1
- InChIKey: OARAGBOCQAZZPY-ULQPCXBYSA-N
- ほほえんだ: [C@@]12([H])O[C@@]([H])([C@H](C(OC)=O)C1)[C@]1([H])[C@@]2([H])O1
OARAGBOCQAZZPY-TYDWOXHJSA-N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366804-0.25g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
Enamine | EN300-366804-1.0g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
1PlusChem | 1P01EBUR-250mg |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 250mg |
$710.00 | 2024-04-21 | |
Aaron | AR01EC33-100mg |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 100mg |
$529.00 | 2025-02-14 | |
Aaron | AR01EC33-500mg |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 500mg |
$1158.00 | 2025-02-14 | |
Aaron | AR01EC33-10g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 10g |
$6275.00 | 2023-12-15 | |
1PlusChem | 1P01EBUR-5g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 5g |
$3851.00 | 2024-04-21 | |
Aaron | AR01EC33-250mg |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95% | 250mg |
$746.00 | 2025-02-14 | |
Enamine | EN300-366804-0.05g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95.0% | 0.05g |
$245.0 | 2025-03-18 | |
Enamine | EN300-366804-0.1g |
rac-methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate |
785807-06-9 | 95.0% | 0.1g |
$366.0 | 2025-03-18 |
OARAGBOCQAZZPY-TYDWOXHJSA-N 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
OARAGBOCQAZZPY-TYDWOXHJSA-Nに関する追加情報
CAS No. 785807-06-9: A Promising Compound in Modern Biomedical Research
OARAGBOCQAZZPY-TYDWOXHJSA-N is a novel chemical entity with a unique molecular framework that has garnered significant attention in the field of biomedical sciences. This compound, identified by its CAS No. 785807-06-9, represents a breakthrough in the development of targeted therapies for complex diseases. Recent studies have highlighted its potential in modulating cellular pathways critical to inflammatory responses and metabolic regulation, making it a focal point for researchers exploring innovative treatment strategies.
The chemical structure of OARAGBOCQAZZPY-TYDWOXHJSA-N is characterized by a complex polycyclic skeleton with multiple functional groups, including hydroxyl, amino, and carboxyl moieties. These structural features contribute to its bioavailability and selective binding affinity for specific receptors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits high binding specificity for the adenosine A2A receptor, a key target in neurodegenerative and cardiovascular diseases.
Recent advancements in computational drug discovery have enabled the identification of OARAGBOCQAZZPY-TYDWOXHJSA-N as a potential candidate for multi-target therapy. Researchers at the National Institute of Health (NIH) have reported that this compound can simultaneously modulate signal transduction pathways such as PI3K/AKT and MAPK/ERK, which are implicated in various pathological conditions. This dual-action mechanism is particularly relevant in the context of precision medicine, where therapies targeting multiple pathways are increasingly being prioritized.
One of the most notable pharmacological properties of OARAGBOCQAZZPY-TYDWOXHJSA-N is its anti-inflammatory potential. A 2024 preclinical study published in Frontiers in Immunology revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in in vitro models of autoimmune disorders. The study also suggested that the compound may inhibit the activation of NF-κB, a transcription factor central to inflammatory responses.
Another area of interest is the therapeutic application of OARAGBOCQAZZPY-TYDWOXHJSA-N in metabolic disorders. Research conducted by the University of California, San Francisco, indicates that this compound may enhance glucose uptake in adipocytes and improve insulin sensitivity. These findings are particularly relevant in the context of type 2 diabetes management, where metabolic reprogramming is a key therapeutic goal.
From a mechanistic perspective, OARAGBOCQAZZPY-TYDWOXHJSA-N interacts with multiple biological targets, including ion channels and enzyme systems. A 2023 review in Pharmacological Reviews highlighted its potential to modulate NaV1.7 channels, which are involved in neuropathic pain and cardiac arrhythmias. This multifaceted interaction profile positions the compound as a versatile candidate for drug repurposing strategies.
Recent advances in nanotechnology have further enhanced the delivery efficiency of OARAGBOCQAZZPY-TYDWOXHJSA-N. Researchers at the Massachusetts Institute of Technology (MIT) have developed a nanoparticle-based delivery system that significantly improves the bioavailability of this compound. This innovation is particularly important for targeted drug delivery in solid tumors, where conventional formulations often face challenges in achieving therapeutic concentrations.
The pharmacokinetic profile of OARAGBOCQAZZPY-TYDWOXHJSA-N is another area of active research. A 2024 study published in Drug Metabolism and Disposition reported that the compound exhibits good oral bioavailability and a prolonged half-life, which are advantageous for chronic disease management. These pharmacokinetic properties are critical for the development of long-acting formulations that reduce the need for frequent dosing.
From a clinical translation standpoint, OARAGBOCQAZZPY-TYDWOXHJSA-N is currently in preclinical trials for several indications. Early-phase studies are focusing on its safety profile and efficacy in animal models of inflammatory diseases and metabolic disorders. These trials are essential for determining the optimal dosing regimens and potential side effects before advancing to human trials.
Looking ahead, the future potential of OARAGBOCQAZZPY-TYDWOXHJSA-N lies in its ability to address complex diseases through multi-target engagement. Researchers are exploring its application in combination therapies with existing drugs to enhance therapeutic outcomes. Additionally, the development of personalized dosing strategies based on genomic profiling is being investigated to maximize the therapeutic benefit while minimizing adverse effects.
In conclusion, OARAGBOCQAZZPY-TYDWOXHJSA-N represents a promising candidate in the field of modern pharmacology. Its unique chemical structure, multi-target activity, and pharmacokinetic properties make it a valuable asset for the development of novel therapies. As research continues to uncover its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in the treatment of various life-threatening diseases.
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